molecular formula C9H6INO3S B12865840 Methyl 6-iodo-5-oxo-thiazolo[3,2-a]pyridine-7-carboxylate

Methyl 6-iodo-5-oxo-thiazolo[3,2-a]pyridine-7-carboxylate

Cat. No.: B12865840
M. Wt: 335.12 g/mol
InChI Key: BYAKUUUHGKQZSH-UHFFFAOYSA-N
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Description

Methyl 6-iodo-5-oxo-thiazolo[3,2-a]pyridine-7-carboxylate is a heterocyclic compound that combines the structural features of thiazole and pyridine. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of iodine and the thiazolo[3,2-a]pyridine scaffold makes it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-iodo-5-oxo-thiazolo[3,2-a]pyridine-7-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiazole and pyridine derivatives under specific conditions. For instance, the reaction of 2-aminothiazole with 2-bromo-3-iodopyridine in the presence of a base like potassium carbonate can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-iodo-5-oxo-thiazolo[3,2-a]pyridine-7-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, making it a versatile intermediate for further functionalization.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.

    Cyclization Reactions: It can be involved in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiols can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

Methyl 6-iodo-5-oxo-thiazolo[3,2-a]pyridine-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 6-iodo-5-oxo-thiazolo[3,2-a]pyridine-7-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-a]pyridine Derivatives: Compounds with similar thiazolo[3,2-a]pyridine scaffolds but different substituents.

    Iodo-Substituted Heterocycles: Other heterocyclic compounds with iodine atoms, such as iodo-pyridines and iodo-thiazoles.

Uniqueness

Methyl 6-iodo-5-oxo-thiazolo[3,2-a]pyridine-7-carboxylate is unique due to the combination of its structural features, including the iodine atom and the fused thiazole-pyridine ring system. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H6INO3S

Molecular Weight

335.12 g/mol

IUPAC Name

methyl 6-iodo-5-oxo-[1,3]thiazolo[3,2-a]pyridine-7-carboxylate

InChI

InChI=1S/C9H6INO3S/c1-14-9(13)5-4-6-11(2-3-15-6)8(12)7(5)10/h2-4H,1H3

InChI Key

BYAKUUUHGKQZSH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=O)N2C=CSC2=C1)I

Origin of Product

United States

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